molecular formula C14H15NOS B14357403 1-(5-(4-Methylphenyl)-2-thienyl)ethanone O-methyloxime CAS No. 93599-00-9

1-(5-(4-Methylphenyl)-2-thienyl)ethanone O-methyloxime

Cat. No.: B14357403
CAS No.: 93599-00-9
M. Wt: 245.34 g/mol
InChI Key: KOMPUIVLBAKAQI-RVDMUPIBSA-N
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Description

1-(5-(4-Methylphenyl)-2-thienyl)ethanone O-methyloxime is a chemical compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups. This particular compound features a thienyl group, a methylphenyl group, and an ethanone moiety, making it a unique and interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(4-Methylphenyl)-2-thienyl)ethanone O-methyloxime typically involves the reaction of 1-(5-(4-Methylphenyl)-2-thienyl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-(4-Methylphenyl)-2-thienyl)ethanone O-methyloxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Substituted oximes or other derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-(4-Methylphenyl)-2-thienyl)ethanone O-methyloxime has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-(4-Methylphenyl)-2-thienyl)ethanone O-methyloxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylphenyl)-2-thienyl)ethanone: Lacks the oxime group, making it less reactive in certain chemical reactions.

    1-(5-(4-Methylphenyl)-2-thienyl)ethanone O-ethyloxime: Similar structure but with an ethyl group instead of a methyl group on the oxime, which can influence its reactivity and properties.

Uniqueness

1-(5-(4-Methylphenyl)-2-thienyl)ethanone O-methyloxime is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes with metal ions makes it a valuable compound for research and industrial applications.

Properties

CAS No.

93599-00-9

Molecular Formula

C14H15NOS

Molecular Weight

245.34 g/mol

IUPAC Name

(E)-N-methoxy-1-[5-(4-methylphenyl)thiophen-2-yl]ethanimine

InChI

InChI=1S/C14H15NOS/c1-10-4-6-12(7-5-10)14-9-8-13(17-14)11(2)15-16-3/h4-9H,1-3H3/b15-11+

InChI Key

KOMPUIVLBAKAQI-RVDMUPIBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=CC=C(S2)/C(=N/OC)/C

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(S2)C(=NOC)C

Origin of Product

United States

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